Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)-

Description

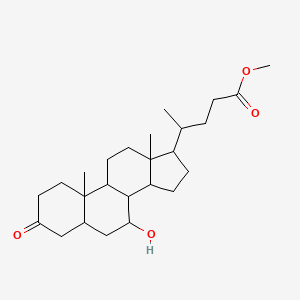

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5β,7α)- (CAS: 14773-00-3) is a bile acid derivative characterized by a hydroxyl group at the C7 position (7α configuration), a ketone group at C3, and a methyl ester at C22. Its molecular formula is C₂₅H₃₈O₅, with a molecular weight of 418.57 g/mol . Physicochemical properties calculated via Joback and Crippen methods include:

- Standard molar Gibbs free energy of formation (ΔfG°): 54.60 kJ/mol

- Logarithmic octanol/water partition coefficient (logP): -5.45

- Critical temperature (Tc): 833.46 K

- Critical pressure (Pc): 2.23 MPa .

This compound is structurally related to bile acids involved in cholesterol metabolism but distinct in its oxidation and esterification patterns. Its methyl ester group enhances lipophilicity compared to free acid forms, influencing solubility and biological interactions .

Properties

IUPAC Name |

methyl 4-(7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLTYUHWGHDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of the 3α-Hydroxy Group

Selective oxidation of the 3α-hydroxy group without affecting the 7α-hydroxy group is challenging. Patent CN105669815A demonstrates that H₂O₂ in acidic methanol achieves 82.5% yield for 3α-hydroxy-7-oxo-5β-cholanic acid, a related intermediate. Adapting this method for 3-oxo formation requires substituting H₂O₂ with stronger oxidants like PCC or CrO₃.

Optimization Parameters :

Esterification Conditions

Esterification with methanol achieves near-quantitative yields under acidic conditions. Patent CN106397522A reports using toluene and triethylamine for silylation, but similar principles apply for esterification:

Catalytic Systems and Reaction Mechanisms

Oxidizing Agents and Mechanisms

-

H₂O₂/Acid Systems : Protonation of the hydroxyl group facilitates nucleophilic attack by H₂O₂, forming a ketone via a hemiketal intermediate.

-

PCC : Oxidizes alcohols through a two-electron mechanism, converting the 3α-hydroxy group to a ketone without over-oxidation.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-effectiveness and scalability:

-

Catalyst Recycling : Acid catalysts like H₂SO₄ are reclaimed via neutralization and filtration.

-

Solvent Recovery : Methanol and toluene are distilled and reused, reducing waste.

-

Continuous Flow Systems : Patent CN105669815A suggests that continuous H₂O₂ addition minimizes thermal degradation, improving yields by 5–10%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7th position can be further oxidized to form additional keto groups.

Reduction: The keto group at the 3rd position can be reduced to form hydroxyl groups.

Substitution: The hydroxyl and keto groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Oxidation Products: Additional keto derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various ester and ether derivatives.

Scientific Research Applications

Chemistry

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic reactions including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Converts ketone groups to alcohols.

- Substitution : The ester group can be replaced with other functional groups.

Biology

This compound is studied for its biological activities, particularly its role in bile acid metabolism. It acts as a bile acid and influences lipid metabolism, which is crucial for understanding metabolic disorders . Research indicates that it may modulate enzyme activity involved in cholesterol metabolism and bile acid synthesis, potentially impacting cellular processes .

Medicine

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester has garnered attention for its potential therapeutic applications:

- Liver Diseases : Investigated for its effects on liver function and its potential to treat liver-related conditions.

- Metabolic Disorders : Ongoing research explores its role in managing metabolic syndromes related to bile acids .

Industry

In industrial settings, this compound is utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis. Its ability to enhance solubility makes it suitable for various applications in drug formulation.

Case Studies

Recent studies have highlighted the significance of this compound in clinical settings:

- Bile Acid Metabolism : A study demonstrated that alterations in bile acid profiles, including cholan-24-oic acid derivatives, can significantly impact metabolic health in infants and children. The presence of unique bile acids was linked to various metabolic pathways affecting growth and development .

- Therapeutic Potential : Research focusing on the therapeutic implications of cholan derivatives has shown promising results in managing conditions such as non-alcoholic fatty liver disease (NAFLD). The modulation of bile acids was found to improve liver function markers in clinical trials .

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The hydroxyl and keto groups play a crucial role in its binding affinity and activity. This compound can modulate the production and secretion of bile acids, thereby influencing cholesterol metabolism and digestive processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Functional Implications

Oxo vs. Hydroxyl Groups: The target compound’s 3-oxo group reduces hydrogen-bonding capacity compared to 3α-hydroxy analogues (e.g., methyl chenodeoxycholate), impacting solubility and receptor interactions .

Stereochemistry at C7 : The 7α-OH configuration distinguishes it from 7β-OH derivatives like M1 (UDCA metabolite), which exhibit altered metabolic stability and bile acid receptor affinity .

Esterification : The C24 methyl ester increases lipophilicity (logP = -5.45) compared to free acid forms (e.g., EPCA and PCA), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity :

- EPCA (3α,12α,16β-trihydroxy) shows higher critical micellar concentration (CMC) than PCA (3α,12α,16α-trihydroxy), indicating reduced micelle-forming efficiency .

- 3β,7β-Dihydroxy-5β-cholan-24-oic acid, identified in UDCA-treated patients, is excreted in urine but absent in bile, suggesting unique pharmacokinetics .

Biological Activity

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester, (5beta,7alpha)- is a steroid compound derived from bile acids, specifically characterized by its cholanic acid backbone and distinct functional groups. This compound has garnered significant attention in the field of biochemistry due to its biological activities, particularly concerning liver function and lipid metabolism. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 404.5827 g/mol

- CAS Registry Number : 14773-00-3

- IUPAC Name : Methyl 7-hydroxy-3-oxocholan-24-oate

The methyl esterification enhances the compound's solubility and bioavailability, making it particularly relevant for therapeutic applications. The presence of hydroxyl and keto groups at specific positions contributes to its biological activity.

Biological Activity

Cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester exhibits several notable biological activities:

- Liver Function : The compound plays a crucial role in liver metabolism by influencing bile acid synthesis and secretion.

- Lipid Metabolism : It modulates lipid profiles and has been shown to affect cholesterol levels in various studies.

- Enzyme Interaction : The compound interacts with enzymes involved in the metabolism of bile acids, such as hydroxysteroid dehydrogenases (HSDH), which are critical in the conversion of bile acids to their active forms .

The mechanism of action involves several pathways:

- Bile Acid Receptor Activation : Cholan-24-oic acid may activate farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis and lipid metabolism.

- Enzymatic Modulation : It can influence the activity of enzymes like 7α-HSDH and 7β-HSDH, which are pivotal in the hydroxylation and oxidation of bile acids .

Synthesis Methods

The synthesis of cholan-24-oic acid, 7-hydroxy-3-oxo-, methyl ester can be achieved through various methods:

- Esterification Reaction : This involves reacting cholan-24-oic acid with methanol under acidic conditions to form the methyl ester.

- Microbial Transformation : Studies have demonstrated that certain bacteria can catalyze the conversion of bile acids into their corresponding hydroxylated forms, enhancing the yield of desired products .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cholic Acid | Hydroxyl groups at positions 3, 7, 12 | More hydroxyl groups than cholan-24-oic acid |

| Chenodeoxycholic Acid | Similar structure but lacks hydroxyl at position 12 | Different metabolic effects |

| Obeticholic Acid | Contains additional hydroxy groups | FDA-approved for treating liver diseases |

| Lithocholic Acid | Fewer hydroxyl groups | More hydrophobic, affecting solubility |

Cholan-24-oic acid's unique arrangement of functional groups influences its solubility and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of cholan-24-oic acid derivatives:

- Liver Disease Treatment : Research indicates that derivatives may be effective in treating conditions like non-alcoholic fatty liver disease (NAFLD) by improving lipid profiles and reducing liver inflammation.

- Metabolic Disorders : Investigations into its role in metabolic syndrome suggest that it could help regulate glucose levels and improve insulin sensitivity.

Q & A

Advanced Research Question

- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP7A1) using AutoDock Vina.

- QSAR models : Relate substituent electronic parameters (Hammett σ) to Phase II conjugation rates (e.g., glucuronidation) .

- Machine learning : Train neural networks on bile acid metabolomics datasets to forecast tissue-specific clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.